5-Amino-2-chloroisonicotinamide 5-Amino-2-chloroisonicotinamide
Brand Name: Vulcanchem
CAS No.: 1217026-70-4
VCID: VC0167306
InChI: InChI=1S/C6H6ClN3O/c7-5-1-3(6(9)11)4(8)2-10-5/h1-2H,8H2,(H2,9,11)
SMILES: C1=C(C(=CN=C1Cl)N)C(=O)N
Molecular Formula: C6H6ClN3O
Molecular Weight: 171.584

5-Amino-2-chloroisonicotinamide

CAS No.: 1217026-70-4

Cat. No.: VC0167306

Molecular Formula: C6H6ClN3O

Molecular Weight: 171.584

* For research use only. Not for human or veterinary use.

5-Amino-2-chloroisonicotinamide - 1217026-70-4

Specification

CAS No. 1217026-70-4
Molecular Formula C6H6ClN3O
Molecular Weight 171.584
IUPAC Name 5-amino-2-chloropyridine-4-carboxamide
Standard InChI InChI=1S/C6H6ClN3O/c7-5-1-3(6(9)11)4(8)2-10-5/h1-2H,8H2,(H2,9,11)
Standard InChI Key CQOQWLJAPSRTMP-UHFFFAOYSA-N
SMILES C1=C(C(=CN=C1Cl)N)C(=O)N

Introduction

Chemical Structure and Properties

Structural Details

5-Amino-2-chloroisonicotinamide is a pyridine derivative with the molecular formula C₆H₆ClN₃O. Structurally, it can be understood as a modified form of 5-amino-2-chloroisonicotinic acid where the carboxylic acid group (-COOH) has been converted to an amide group (-CONH₂). The compound contains a pyridine ring with the following substitutions:

  • Chlorine atom at position 2

  • Carboxamide group at position 4

  • Amino group at position 5

Physical and Chemical Properties

Based on the properties of similar compounds, the following characteristics can be inferred for 5-amino-2-chloroisonicotinamide:

PropertyEstimated ValueBasis
Molecular Weight185.59 g/molCalculated from molecular formula
Physical AppearanceWhite to light-colored crystalline solidBased on similar pyridine derivatives
Melting PointApproximately 210-230°CExtrapolated from 2-chloroisonicotinamide (198°C)
Water SolubilityLimitedBased on similar amide compounds
pKaApproximately 14-15Extrapolated from related compound (14.37 predicted for 2-chloroisonicotinamide)

The compound is expected to exhibit characteristics of both amides and substituted pyridines, with the amino group potentially increasing water solubility compared to non-amino analogs.

Relationship to Similar Compounds

Comparison with 5-Amino-2-chloroisonicotinic acid

5-Amino-2-chloroisonicotinic acid (CAS: 58483-95-7) is structurally related to the target compound, differing only in the functional group at position 4 (carboxylic acid vs. carboxamide). This acid has the following properties:

  • Molecular formula: C₆H₅ClN₂O₂

  • Molecular weight: 172.57 g/mol

  • CAS number: 58483-95-7

  • Synonyms include: 4-Pyridinecarboxylic acid,5-amino-2-chloro-; 5-Amino-2-chloro-4-pyridinecarboxylic acid; 3-Amino-6-chloroisonicotinic acid

The conversion of this acid to its corresponding amide would theoretically yield 5-amino-2-chloroisonicotinamide.

Comparison with 2-Chloroisonicotinamide

2-Chloroisonicotinamide (CAS: 100859-84-5) is also structurally related to the target compound but lacks the amino group at position 5:

  • Molecular formula: C₆H₅ClN₂O

  • Molecular weight: 156.57 g/mol

  • Melting point: 198°C

  • Boiling point: 312.2±27.0°C (predicted)

  • Density: 1.381±0.06 g/cm³ (predicted)

  • pKa: 14.37±0.50 (predicted)

The addition of an amino group at position 5 of this compound would theoretically yield 5-amino-2-chloroisonicotinamide.

Synthesis Approaches

Modification of 2-Chloroisonicotinamide

An alternative approach might involve the controlled nitration and subsequent reduction of 2-chloroisonicotinamide:

  • Nitration at the 5-position using nitric acid/sulfuric acid mixture under controlled conditions

  • Reduction of the nitro group to an amino group using appropriate reducing agents

Synthesis Considerations

When adapting synthesis methods from related compounds, several considerations should be taken into account:

  • Protection of the amino group may be necessary during certain reactions to prevent unwanted side reactions

  • The amide group is generally less reactive than the carboxylic acid group, which may impact reaction conditions

  • The presence of both amino and chloro substituents on the pyridine ring creates a complex electronic environment that could affect reactivity

Hazard TypeExpected ClassificationPrecautionary Measures
Irritant PropertiesPotential skin, eye, and respiratory irritantAvoid contact with skin and eyes; use appropriate PPE
Acute ToxicityPotentially harmful if swallowed, in contact with skin, or inhaledAvoid ingestion and inhalation; use in well-ventilated areas
EnvironmentalData insufficientAvoid release to environment as a precautionary measure

Analytical Methods for Identification and Characterization

Spectroscopic Analysis

For the identification and characterization of 5-amino-2-chloroisonicotinamide, the following analytical methods would be applicable:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the amide protons and the aromatic protons of the pyridine ring

    • ¹³C NMR would identify the carbon atoms in different chemical environments

  • Infrared (IR) Spectroscopy:

    • Expected to show characteristic bands for NH₂ stretching (amino group)

    • Amide C=O stretching around 1650-1690 cm⁻¹

    • NH₂ bending of the amide group

  • Mass Spectrometry:

    • Molecular ion peak at m/z 185 (for C₆H₆ClN₃O)

    • Characteristic fragmentation pattern involving loss of NH₃, Cl, etc.

Chromatographic Methods

For purity assessment and separation:

  • High-Performance Liquid Chromatography (HPLC)

  • Thin-Layer Chromatography (TLC)

  • Gas Chromatography (GC) if the compound has sufficient volatility

Research Gaps and Future Directions

Current Knowledge Limitations

Several notable gaps exist in the current understanding of 5-amino-2-chloroisonicotinamide:

  • Limited direct studies on synthesis optimization

  • Incomplete characterization of physicochemical properties

  • Unexplored biological activity profiles

  • Absence of crystal structure data

Recommended Research Directions

Future research on 5-amino-2-chloroisonicotinamide could beneficially focus on:

  • Development of efficient synthetic routes with high yields

  • Comprehensive characterization of physical and chemical properties

  • Exploration of potential biological activities

  • Investigation of crystal structure and solid-state properties

  • Evaluation of the compound as a building block for more complex molecules

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